molecular formula C9H11ClF3NO B3100672 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CAS No. 1373925-08-6

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Cat. No. B3100672
M. Wt: 241.64
InChI Key: CRAQSXJYHZMDFP-UHFFFAOYSA-N
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Description

“1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS number 1391540-47-8 . It is a primary amine .


Molecular Structure Analysis

The molecular weight of “1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride” is 241.64 . Its IUPAC name is (1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride . The InChI code is 1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Antiamoebic Activity

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has been found to play a role in the synthesis of certain chalcones. These chalcones, with N-substituted ethanamine, have shown promising antiamoebic activity against Entamoeba histolytica, a parasitic amoeba. The compounds have been synthesized using various reactions, including the aldol condensation reaction, and have demonstrated better activity than the standard drug metronidazole in some cases, with minimal toxicity observed in certain compounds (Zaidi et al., 2015).

Synthesis of Key Pharmaceutical Intermediates

The compound has been utilized in the synthesis of key intermediates for pharmaceuticals. For instance, it has been involved in the production of Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. A novel synthetic route involving this compound has been developed, highlighting its importance in the pharmaceutical industry (Luo et al., 2008).

Development of Fluorinated Polymers

In the field of materials science, this compound has been used in the synthesis of novel fluorinated aromatic polybenzimidazopyrrolones. These materials exhibit excellent thermal stability and outstanding alkaline-hydrolysis resistance, making them potentially useful in various industrial applications (Tao et al., 2014).

Antioxidant Activities

In medicinal chemistry, derivatives of 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride have been synthesized and evaluated for their antioxidant properties. Some of these derivatives have demonstrated significant antioxidant activity, which could be of interest for the development of new therapeutic agents (Sancak et al., 2012).

Biocide and Corrosion Inhibition

A related compound, 2-(Decylthio)ethanamine hydrochloride, demonstrates multifunctional biocidal properties. It has been effective against a broad spectrum of bacteria, fungi, and algae, and additionally exhibits biofilm and corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQSXJYHZMDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

CAS RN

1373925-08-6
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org

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